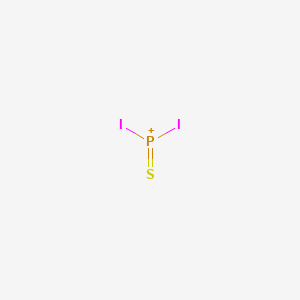![molecular formula C15H13Cl2NO4 B14690497 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 32861-87-3](/img/structure/B14690497.png)
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a nitro group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4-dichlorobenzene to introduce the nitro group. This is followed by the substitution of the hydrogen atom at the para position with an isopropoxy group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like potassium carbonate for the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,4-dichloro-1-{4-amino-3-[(propan-2-yl)oxy]phenoxy}benzene .
Scientific Research Applications
2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and isopropoxy group can also influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Lacks the isopropoxy group, making it less reactive in certain reactions.
2,4-Dichloronitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1,3-Dichloro-4-nitrobenzene: Another isomer with different reactivity and applications.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
32861-87-3 |
|---|---|
Molecular Formula |
C15H13Cl2NO4 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-nitro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9(2)21-15-8-11(4-5-13(15)18(19)20)22-14-6-3-10(16)7-12(14)17/h3-9H,1-2H3 |
InChI Key |
SHHBERVVLILJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


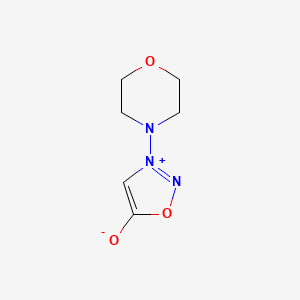
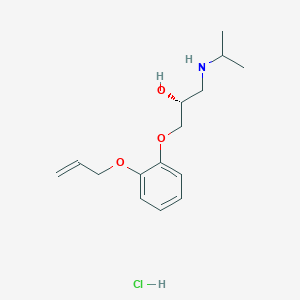
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
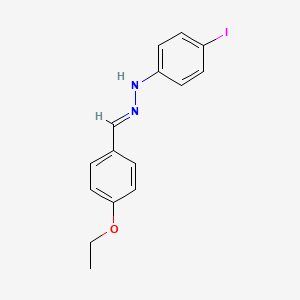
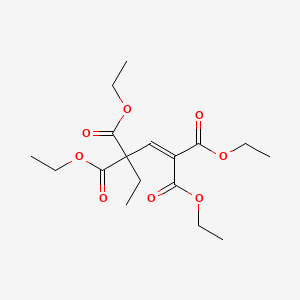
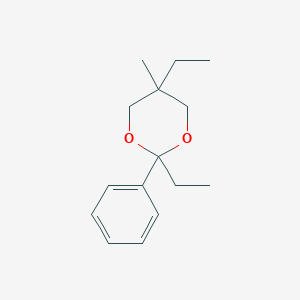
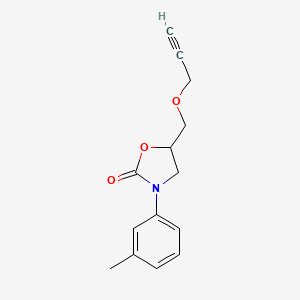
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
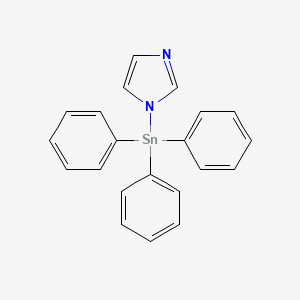

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
